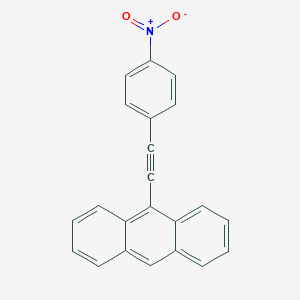

9-(4-Nitrophenylethynyl)anthracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(4-Nitrophenylethynyl)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C22H13NO2 and its molecular weight is 323.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photophysical Properties and Sensing Applications

9-(4-Nitrophenylethynyl)anthracene exhibits remarkable luminescent properties that make it suitable for detecting environmental pollutants and hazardous materials.

Detection of Nitroaromatic Compounds

Recent studies have demonstrated that anthracene derivatives, including this compound, can be utilized in the fabrication of chemosensors for nitroaromatic compounds (NACs). These compounds are often associated with explosives and environmental pollutants. The significant photophysical properties of anthracene-based coordination polymers enhance their sensitivity and selectivity towards NACs such as 2,4,6-trinitrophenol (TNP) and nitrophenols .

Table 1: Summary of Sensing Applications

| Compound | Target Analytes | Detection Method | Sensitivity Level |

|---|---|---|---|

| This compound | Nitroaromatic compounds (e.g., TNP) | Fluorescence spectroscopy | High |

| Anthracene-based CPs | Environmental pollutants | Ratiometric sensing | Selective detection |

Mechanisms of Detection

The detection mechanism often involves π-π stacking interactions between the anthracene moieties and the target analytes, which results in enhanced fluorescence quenching or emission changes upon analyte binding. This interaction allows for rapid response times and high sensitivity in detecting trace levels of hazardous substances .

Phototoxicity and Biological Applications

Beyond environmental applications, this compound has been studied for its phototoxic effects, particularly in biological systems.

DNA Interaction Studies

Research indicates that anthracene derivatives can interact with nucleic acids, leading to photoinduced oxidative damage. For instance, studies have shown that when exposed to UV light, these compounds can generate reactive oxygen species (ROS), which cause significant DNA damage . This property is being explored for potential applications in photodynamic therapy (PDT), where targeted cancer treatment is achieved through localized ROS generation.

Table 2: Phototoxic Effects on DNA

| Compound | Mechanism | Effect on DNA |

|---|---|---|

| This compound | Photosensitization of ROS | DNA strand breaks |

| N-substituted anthracenes | Interaction with nucleic acids | Increased oxidative damage |

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications in material science, particularly in the development of liquid crystals.

Liquid Crystalline Behavior

Studies have shown that low-molecular-weight anthracenes can exhibit liquid crystalline behavior, which is beneficial for creating advanced materials with specific optical properties . This behavior is essential for applications in display technologies and photonic devices.

Propiedades

Número CAS |

170461-47-9 |

|---|---|

Fórmula molecular |

C22H13NO2 |

Peso molecular |

323.3 g/mol |

Nombre IUPAC |

9-[2-(4-nitrophenyl)ethynyl]anthracene |

InChI |

InChI=1S/C22H13NO2/c24-23(25)19-12-9-16(10-13-19)11-14-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-10,12-13,15H |

Clave InChI |

STLIQNHVPOSJRJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)[N+](=O)[O-] |

Sinónimos |

9-(4-Nitrophenylethynyl)anthracene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.